Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate typically involves the reaction of pyridine derivatives with ethyl acrylate under specific conditions. One common method is the Knoevenagel condensation, where pyridine-3-carbaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: This compound has a cyano group instead of a methyl group, which can affect its reactivity and applications.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: The presence of a fluorine atom can influence the compound’s chemical properties and biological activity.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: The thiophene ring introduces sulfur into the structure, which can alter its interactions with biological targets.
Properties
CAS No. |
858035-99-1 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
YIRKTSRXBBLCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.